molecular formula C16H15ClN2O B13818361 3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline CAS No. 443124-66-1

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline

Cat. No.: B13818361
CAS No.: 443124-66-1
M. Wt: 286.75 g/mol
InChI Key: ZVLPWXCVJYICQH-UHFFFAOYSA-N
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Description

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.76 g/mol. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazole ring . The isopropyl group is introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction . The final step involves the chlorination of the aromatic ring using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)aniline
  • 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives

Uniqueness

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

443124-66-1

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-chloro-4-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C16H15ClN2O/c1-9(2)10-3-6-15-14(7-10)19-16(20-15)12-5-4-11(18)8-13(12)17/h3-9H,18H2,1-2H3

InChI Key

ZVLPWXCVJYICQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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